molecular formula C18H25ClN4O B000577 Granisetron HCl CAS No. 107007-99-8

Granisetron HCl

Cat. No. B000577
M. Wt: 348.9 g/mol
InChI Key: QYZRTBKYBJRGJB-WQTKJZBYSA-N
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Patent
US08193217B2

Procedure details

Granisetron (60.0 g) and toluene (12 parts) are charged to a suitable reactor and heated to dissolution. Conc. hydrochloric acid (1.1 eq) is added drop wise while maintaining the temperature at 50 to 60° C. The resulting suspension is distilled at below 80° C. to ⅔ volume and cooled to below 10° C. The solid is collected and dried to provide granisetron hydrochloride (53.6-67 g).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[N:10]=[C:9]([C:11]([NH:13][CH:14]2[CH2:21][CH:20]3[N:22]([CH3:23])[CH:16]([CH2:17][CH2:18][CH2:19]3)[CH2:15]2)=[O:12])[C:8]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]1=2.[ClH:24]>C1(C)C=CC=CC=1>[CH3:1][N:2]1[N:10]=[C:9]([C:11]([NH:13][CH:14]2[CH2:21][CH:20]3[N:22]([CH3:23])[CH:16]([CH2:17][CH2:18][CH2:19]3)[CH2:15]2)=[O:12])[C:8]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]1=2.[ClH:24] |f:3.4|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
CN1C=2C=CC=CC2C(=N1)C(=O)NC3CC4CCCC(C3)N4C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to dissolution
DISTILLATION
Type
DISTILLATION
Details
The resulting suspension is distilled at below 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to below 10° C
CUSTOM
Type
CUSTOM
Details
The solid is collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN1C=2C=CC=CC2C(=N1)C(=O)NC3CC4CCCC(C3)N4C.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 60.3 (± 6.7) g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.